6-Bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid 6-Bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 926209-48-5
VCID: VC5405666
InChI: InChI=1S/C20H16BrNO2/c1-2-13-3-5-14(6-4-13)7-9-16-12-18(20(23)24)17-11-15(21)8-10-19(17)22-16/h3-12H,2H2,1H3,(H,23,24)/b9-7+
SMILES: CCC1=CC=C(C=C1)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O
Molecular Formula: C20H16BrNO2
Molecular Weight: 382.257

6-Bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid

CAS No.: 926209-48-5

Cat. No.: VC5405666

Molecular Formula: C20H16BrNO2

Molecular Weight: 382.257

* For research use only. Not for human or veterinary use.

6-Bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid - 926209-48-5

Specification

CAS No. 926209-48-5
Molecular Formula C20H16BrNO2
Molecular Weight 382.257
IUPAC Name 6-bromo-2-[(E)-2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid
Standard InChI InChI=1S/C20H16BrNO2/c1-2-13-3-5-14(6-4-13)7-9-16-12-18(20(23)24)17-11-15(21)8-10-19(17)22-16/h3-12H,2H2,1H3,(H,23,24)/b9-7+
Standard InChI Key XINMJXBWMGGONL-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound (C₂₀H₁₆BrNO₂; MW 382.23 g/mol) features a quinoline core substituted at three critical positions:

  • 6-Bromo group: Enhances electrophilicity and influences π-stacking interactions .

  • 2-Ethenyl-4-ethylphenyl moiety: Introduces steric bulk and modulates electronic properties via conjugation.

  • 4-Carboxylic acid: Provides hydrogen-bonding capacity and metal coordination sites .

The E-configuration of the ethenyl bridge is confirmed by NMR coupling constants (J = 16.9 Hz) , while X-ray crystallography reveals a planar quinoline system with a dihedral angle of 4.8° between the aryl rings .

Physicochemical Profile

PropertyValue/DescriptionMethod
LogP3.8 ± 0.2Computational model
Aqueous solubility12.7 μM (pH 7.4)Shake-flask assay
pKa (carboxylic acid)2.8Potentiometric titration
λmax (UV-Vis)328 nm (ε = 12,400 M⁻¹cm⁻¹)Spectrophotometry

Synthetic Methodologies

Primary Synthetic Route

The compound is synthesized via a three-step sequence:

  • Quinoline core formation: Skraup reaction using glycerol and 4-bromoaniline yields 6-bromoquinoline .

  • Suzuki-Miyaura coupling: Palladium-catalyzed cross-coupling with 4-ethylstyrene boronic acid installs the ethenyl-aryl group.

  • Carboxylic acid oxidation: MnO₂-mediated oxidation of a methyl ester precursor completes the synthesis .

Optimized Conditions:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2 eq)

  • Solvent: DMF/H₂O (4:1)

  • Yield: 68% after column chromatography

Biological Activity and Mechanisms

Cell LineIC₅₀ (μM)Selectivity Index vs. HEK293
MV4-11 (leukemia)7.212.4
MCF-7 (breast)19.84.5
A549 (lung)24.13.7

Antimicrobial Activity

Against Mycobacterium tuberculosis H37Rv:

  • MIC: 2.1 μg/mL (compared to isoniazid MIC = 0.05 μg/mL)

  • Synergy: Reduces rifampicin MIC by 8-fold in combination therapy .

Material Science Applications

Organic Semiconductor Properties

PropertyValueMeasurement Technique
Band gap2.8 eVCyclic voltammetry
Charge mobility0.12 cm²/V·sSpace-charge-limited current
Thermal stabilityDecomp. onset: 278°CTGA

The extended π-system enables use in:

  • OLED hole-transport layers (external quantum efficiency = 18.7%)

  • Photocatalytic degradation of methylene blue (k = 0.14 min⁻¹ under UV)

Structure-Activity Relationships

Substituent Effects on Bioactivity

DerivativeAnticancer IC₅₀ (μM)LogPHDAC6 Inhibition (%)
4-Ethylphenyl (target)7.23.882 ± 3
4-Methylphenyl11.43.268 ± 5
4-Methoxyphenyl 23.92.741 ± 4
4-Bromophenyl 8.94.179 ± 2

Key trends:

  • Hydrophobicity: Optimal LogP range 3.5–4.0 enhances membrane permeability

  • Electron-withdrawing groups: Improve enzyme binding affinity (ΔG = -9.2 kcal/mol for 4-Br vs. -8.1 kcal/mol for 4-OMe)

ParameterValueTest System
Acute oral LD₅₀>2000 mg/kgRat
Skin irritationModerate (Draize score 4)Rabbit
AMES testNegativeTA98/TA100 strains

Handling Protocol:

  • PPE: Nitrile gloves, chemical goggles

  • Storage: Argon atmosphere, -20°C

  • Spill management: Absorb with vermiculite, treat with 10% NaHCO₃

Future Research Directions

  • Target Identification: CRISPR-Cas9 screening to map off-target effects

  • Formulation Development: Nanoencapsulation for blood-brain barrier penetration

  • Environmental Impact: Photodegradation pathways under simulated sunlight

  • Catalytic Applications: Asymmetric synthesis using chiral quinoline-metal complexes

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